molecular formula C10H13N3 B3046976 7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine CAS No. 133239-98-2

7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B3046976
CAS No.: 133239-98-2
M. Wt: 175.23 g/mol
InChI Key: XWGMKQVIGMSSSZ-UHFFFAOYSA-N
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Description

7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the imidazopyridine family, a class of nitrogen-containing heterocycles known for their structural resemblance to purines, which allows them to interact with a wide range of biological targets . This specific derivative is offered for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers value the imidazopyridine scaffold for its extensive pharmacological potential. Compounds based on this structure have been investigated for diverse biological activities, including antitumor properties as inhibitors of proteins like serine/threonine-protein kinases and tubulin polymerization , as well as antimicrobial and antitubercular activities, particularly against drug-resistant strains . The structural features of the 7-methyl and 2-propyl substituents on the imidazo[4,5-b]pyridine core make it a versatile building block for synthesizing novel analogs. It serves as a key intermediate for exploring structure-activity relationships (SAR) and optimizing potency and selectivity in the development of new therapeutic agents . This product is ideal for scientists working in hit-to-lead optimization and investigating novel mechanisms of action in areas such as oncology and infectious diseases.

Properties

IUPAC Name

7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-3-4-8-12-9-7(2)5-6-11-10(9)13-8/h5-6H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGMKQVIGMSSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=NC=CC(=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567075
Record name 7-Methyl-2-propyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133239-98-2
Record name 7-Methyl-2-propyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine can be achieved through various methods. One common approach involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating . This method is efficient and yields the desired product in moderate to good quantities.

Another synthetic route involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . This method provides a versatile access to imidazo[4,5-b]pyridine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced techniques such as continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Similarities and Substituent Effects

Imidazo[4,5-b]pyridine derivatives vary significantly in bioactivity based on substituent patterns. Key comparisons include:

Compound Substituents Key Properties Reference
7-Methyl-2-propyl-1H-imidazo[4,5-b]pyridine 7-CH₃, 2-C₃H₇ Potential kinase inhibitor scaffold (analogous to )
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) 1-CH₃, 2-NH₂, 6-Ph Carcinogenic; mutagenic in Ames tests; inhibited by flavonoid extracts (67–80%)
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine 5-Cl, 2-CH₃ Structural similarity (0.77); antituberculotic activity
7-Nitro-3H-imidazo[4,5-b]pyridine 7-NO₂ Chemical intermediate for novel entities; used in pH-sensing studies
Imidazo[4,5-b]pyridine Mannich bases Morpholine/piperidine substituents Explored for antioxidative activity and pH-sensing applications

Key Observations :

  • Substituent Position: The 2-position (e.g., propyl in the target compound vs. phenyl in PhIP) influences hydrophobicity and binding affinity. For example, PhIP’s phenyl group enhances DNA adduct formation, correlating with carcinogenicity .
  • Electron-Withdrawing Groups: Chloro or nitro substituents (e.g., 5-Cl, 7-NO₂) improve reactivity for further chemical modifications .
Kinase Inhibition
  • Imidazo[4,5-b]pyridines with hydrophobic substituents (e.g., 3-((4-(6-chloro-2-(1-isopropyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole) exhibit nanomolar potency against kinases by occupying ATP-binding pockets .
  • Comparison with Pyrrolo[2,3-d]pyrimidines: Unlike imidazo[4,5-b]pyridines, pyrrolo[2,3-d]pyrimidines with 4-anilino moieties fail to bind hydrophobic regions of AURKA, reducing efficacy .
Antimicrobial and Antiviral Activity
  • 2-Cyanomethylimidazo[4,5-b]pyridine derivatives show moderate antituberculotic activity, though less potent than rifampicin .
  • Imidazo[4,5-b]pyridines with alicyclic amines (e.g., piperidine) inhibit HBV replication by targeting viral polymerases .
Mutagenicity and Carcinogenicity
  • PhIP shares mutagenic signatures with benzo[a]pyrene (a polycyclic aromatic hydrocarbon) despite differing structures, highlighting the role of DNA adduct topology .
  • Natural extracts (e.g., sweet potato leaf flavonoids) inhibit PhIP formation by 67–80% via radical scavenging, outperforming quercetin and rutin .

Clinical and Industrial Relevance

Despite promising bioactivity, imidazo[4,5-b]pyridines lag behind imidazo[1,2-a]pyridines in drug development due to:

  • Synthetic Complexity : Regioselective functionalization remains challenging .
  • SAR Knowledge Gaps: Limited data on substituent effects across targets (e.g., kinase vs. antiviral activity) .

Biological Activity

7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure consisting of an imidazole ring fused with a pyridine moiety. Its molecular formula is C11H14N2C_{11}H_{14}N_{2}, characterized by a methyl group at the 7-position and a propyl group at the 2-position of the imidazo ring. This specific substitution pattern influences its biological activity and pharmacokinetic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been identified as a candidate for further development in medicinal chemistry due to its effectiveness against various microbial strains.

Antifungal Activity

A study on imidazo[4,5-b]pyridine derivatives demonstrated that certain compounds exhibited strong antifungal activity against Puccinia polysora. Specifically, compound 7b showed an effective concentration (EC50) value of 4.00 mg/L, comparable to the established fungicide tebuconazole (2.00 mg/L) .

GABA A Receptor Agonism

The compound has been studied for its potential role as a GABA A receptor agonist. This mechanism enhances inhibitory neurotransmission, suggesting possible applications in treating anxiety and other neurological disorders .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • GABA A Receptor : Binding increases inhibitory neurotransmission.
  • Proton Pump Inhibition : Potential as a proton pump inhibitor has been noted, which may aid in gastrointestinal disorders.
  • Aromatase Inhibition : Its properties may extend to inhibiting aromatase, making it a candidate for hormone-related therapies .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedEC50/IC50 ValueReference
AntimicrobialThis compoundNot specified
AntifungalCompound 7b4.00 mg/L
GABA A AgonismThis compoundNot specified

Case Study: Antifungal Efficacy

In a comparative study, various imidazo[4,5-b]pyridine derivatives were synthesized and tested for antifungal activity against Puccinia polysora. The promising results from compound 7b indicate its potential as an effective fungicide in agricultural applications. The study emphasized structure-activity relationships (SAR), highlighting how specific substitutions can enhance efficacy against fungal pathogens .

Q & A

Basic: What are the optimal synthetic routes for 7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine, and how can common by-products be mitigated?

Methodological Answer:
The synthesis typically involves condensation of pyridine-2,3-diamine derivatives with aldehydes or ketones under phase transfer catalysis (PTC) conditions. For example, using 5-substituted pyridine diamines with propionaldehyde in dimethylformamide (DMF) and p-toluenesulfonic acid as a catalyst can yield the target compound . Key steps include:

  • Reagent selection : Use freshly distilled aldehydes to avoid oxidation by-products.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Maintain 80–100°C to balance regioselectivity and yield.
    Common by-products (e.g., regioisomers or dimerized products) can be minimized via column chromatography or recrystallization. Validate purity using TLC with UV-active visualization .

Basic: How can structural integrity and regiochemistry of this compound be confirmed experimentally?

Methodological Answer:
Use a multi-spectral approach:

  • 1H/13C NMR : Compare chemical shifts with literature data for imidazo[4,5-b]pyridine derivatives. For example, the methyl group at C7 appears as a singlet near δ 2.5 ppm, while the propyl chain shows characteristic triplet/multiplet patterns .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
  • X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
    Address impurities (e.g., brominated analogs) by adjusting halogen-free reaction conditions .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anticancer, antimicrobial)?

Methodological Answer:

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 10–100 μM dose ranges. Include positive controls (e.g., cisplatin) and measure IC50 values .
  • Antimicrobial testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Validate with broth microdilution methods .
  • Kinase inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATP-competitive assays .

Advanced: How can regioselectivity challenges in C2-arylation of imidazo[4,5-b]pyridines be addressed?

Methodological Answer:
Regioselective C2-functionalization requires:

  • Catalyst systems : Use Pd(OAc)₂ with ligands (e.g., XPhos) and additives like pivalic acid (PivOH) to enhance C–H activation at the 2-position .
  • Directing groups : Introduce temporary groups (e.g., -OMe) at C6 to steer reactivity.
  • Iterative functionalization : Perform sequential cross-coupling (e.g., Suzuki-Miyaura at C7) followed by C2-arylation for disubstituted derivatives .
    Monitor reaction progress via LC-MS to detect intermediates and optimize conditions.

Advanced: What analytical methodologies are recommended for detecting and quantifying metabolites (e.g., hydroxylated derivatives)?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Monitor transitions specific to metabolites (e.g., m/z 225 → 181 for hydroxylated derivatives) .
  • Sample preparation : Hydrolyze plasma/serum with β-glucuronidase/sulfatase to liberate conjugated metabolites.
  • Validation : Include isotopically labeled internal standards (e.g., d3-PhIP) to correct for matrix effects .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control experiments : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media).
  • Computational modeling : Perform DFT studies to correlate electronic properties (e.g., HOMO/LUMO) with activity trends .
  • Meta-analysis : Compare data across structural analogs (e.g., 2-chloro vs. 7-methyl derivatives) to identify substituent effects .

Advanced: What experimental designs are critical for assessing genotoxicity and metabolic activation?

Methodological Answer:

  • In vitro models : Use Ames tests (with S9 liver homogenate) to detect mutagenicity.
  • DNA adduct detection : Apply 32P-postlabeling or LC-MS/MS to identify N-(deoxyguanosin-8-yl) adducts in exposed cells .
  • Metabolite profiling : Incubate with CYP450 isoforms (e.g., CYP1A2) and monitor N-hydroxylation via UV-Vis or fluorescence .

Advanced: How can computational methods predict binding interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding sites). Validate with MD simulations to assess stability .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to study charge distribution and reactive sites .
  • QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with activity data to design analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
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7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine

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